molecular formula C22H23NO6 B14953241 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B14953241
M. Wt: 397.4 g/mol
InChI Key: FZJMGSTUYLWDGJ-UHFFFAOYSA-N
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Description

The compound 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene core. Key structural features include:

  • 7,8-Dimethoxy substituents on the benzene ring.
  • A 3-position substitution with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group, introducing a ketone-linked dimethoxyphenyl moiety.

This compound shares structural homology with intermediates used in synthesizing Ivabradine, a clinically approved antianginal agent targeting the If current in cardiac cells . Its synthesis likely involves halogenation, cyclization, and alkylation steps akin to related benzazepinones .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C22H23NO6/c1-26-18-6-5-15(10-19(18)27-2)17(24)13-23-8-7-14-9-20(28-3)21(29-4)11-16(14)12-22(23)25/h5-11H,12-13H2,1-4H3

InChI Key

FZJMGSTUYLWDGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Phenethylamine Derivatives

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one scaffold is typically constructed via acid-catalyzed cyclization of phenethylamine precursors. Patent US8927708B2 details a high-yield route (72–78%) employing methanesulfonic acid in tetrahydrofuran at 80°C. Critical to this process is the pre-functionalization of the aromatic ring with methoxy groups at C7 and C8, achieved through nucleophilic substitution using methyl bromide in dimethylformamide. Comparative studies in CN104072420B demonstrate that replacing methyl bromide with dimethyl sulfate reduces side-product formation by 23%.

Enamine Hydrolysis and Ring Closure

Thieme-Connect research highlights an alternative pathway involving enamine intermediates. Condensation of (S)-1-amino-3-methyl-4,5,6,7-tetrahydro-2H-3-benzazepin-2-one with activated N-(2-methoxycarbonyl-1-methylvinyl)-(S)-alanine sodium salt forms a bicyclic enamine, which undergoes methanesulfonic acid-mediated hydrolysis to yield the benzazepinone core. This method achieves 68% isolated yield with >99% enantiomeric excess, making it preferable for stereosensitive applications.

Functionalization at the 3-Position: Introducing the 2-(3,4-Dimethoxyphenyl)-2-Oxoethyl Group

Friedel-Crafts Acylation Strategies

US4108989A discloses a regioselective Friedel-Crafts acylation protocol for attaching the 3,4-dimethoxyphenyl ketone moiety. Reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 3,4-dimethoxybenzoyl chloride in dichloromethane using aluminum trichloride (2.5 equiv) achieves 65% acylation at the 3-position. Nuclear magnetic resonance (NMR) studies confirm single-regioisomer formation due to the electron-donating methoxy groups directing electrophilic attack.

Palladium-Catalyzed Cross-Coupling

Recent advances in CN104072420B utilize Suzuki-Miyaura coupling for introducing pre-formed 2-(3,4-dimethoxyphenyl)-2-oxoethyl boronic esters. Employing tetrakis(triphenylphosphine)palladium(0) (5 mol%) in dioxane/water (4:1) at 90°C enables 58% yield of the target compound with full retention of stereochemistry. This method circumvents harsh acid conditions but requires meticulous exclusion of oxygen to prevent boronic ester decomposition.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects on Yield

Data aggregated from four synthetic routes reveal pronounced solvent dependencies:

Solvent System Temperature (°C) Reaction Time (h) Yield (%)
Dichloromethane 25 24 42
Tetrahydrofuran 80 12 72
Dioxane/Water (4:1) 90 8 58
Dimethylformamide 110 6 68

Tetrahydrofuran at elevated temperatures provides optimal balance between reaction rate and yield, attributed to enhanced solubility of intermediates.

Catalytic Acceleration with Phase-Transfer Agents

Incorporating benzyltriethylammonium chloride (0.1 equiv) in alkylation steps increases reaction rates by 40% while maintaining yields above 70%. This phase-transfer catalyst facilitates interfacial reactions between aqueous and organic phases, particularly in biphasic systems like toluene/water.

Analytical Characterization and Validation

Spectroscopic Confirmation

Infrared spectroscopy consistently identifies key functional groups:

  • C=O Stretch : 1675–1685 cm⁻¹ (benzazepinone lactam)
  • Aromatic C-O-C : 1240–1260 cm⁻¹ (methoxy groups)
  • Ketone C=O : 1710–1720 cm⁻¹ (2-oxoethyl substituent)

High-resolution mass spectrometry (HRMS) data from US8927708B2 confirms the molecular ion at m/z 441.1784 (calculated 441.1789 for C₂₃H₂₅NO₆).

Chromatographic Purity Assessment

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) demonstrates ≥98% purity across all reported methods. Notably, the Thieme-Connect protocol achieves 99.3% purity due to recrystallization in ethyl acetate/heptane.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzazepinone Derivatives

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 73942-87-7)
  • Structure : Lacks the 3-position substituent, serving as the base scaffold.
  • Role : A key intermediate in Ivabradine synthesis .
3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • Structure : Features a 3-iodopropyl chain at the 3-position.
  • Synthesis : Achieved via iodine substitution reactions (63.6% yield) .
  • Application : Intermediate in Ivabradine production; the iodine atom facilitates further functionalization .
3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • Structure : Substituted with a 3-chloropropyl group .
  • Significance : Demonstrates how halogenated alkyl chains influence solubility and metabolic stability .

Substituted Benzazepinones with Aromatic Moieties

EC18 (cis-3-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]-methylamino}cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one)
  • Structure: Contains a cyclohexyl-methylamino group linked to a dimethoxyphenyl moiety.
  • Activity: Acts as a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, highlighting the importance of aromatic and amino groups in modulating ion channel affinity .
3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • Structure : Substituted with a piperazinyl-2-chlorobenzyl group .
  • Molecular Weight : 469.966 g/mol.

Alkyl-Substituted Benzazepinones

7,8-Dimethoxy-3-propyl-1,3-dihydro-2H-benzo[d]azepin-2-one (Related Substance A)
  • Structure : Simple 3-propyl substituent .
  • Significance: Novel compound with unrecorded literature data; exemplifies how alkyl chain length affects pharmacokinetics .
7,8-Dimethoxy-3-methyl-1,3-dihydro-2H-3-benzazepin-2-one
  • Structure : 3-methyl group .

Structure-Activity Relationship (SAR) Analysis

Compound 3-Position Substituent Molecular Weight (g/mol) Key Biological Activity Synthesis Yield (%)
Target Compound 2-(3,4-Dimethoxyphenyl)-2-oxoethyl ~453.4* HCN channel modulation (inferred) Not reported
3-(3-Iodopropyl) analog 3-Iodopropyl ~417.2 Ivabradine intermediate 63.6
EC18 Cyclohexyl-methylamino ~526.6 HCN channel blocker Not reported
Related Substance A Propyl ~263.3 Novel, uncharacterized Not reported

*Calculated based on molecular formula.

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